molecular formula C10H12O2 B13992606 1-Methyl-2,3-dihydro-1h-indene-4,7-diol CAS No. 19660-85-6

1-Methyl-2,3-dihydro-1h-indene-4,7-diol

Cat. No.: B13992606
CAS No.: 19660-85-6
M. Wt: 164.20 g/mol
InChI Key: IYHCRXBWKIDLGE-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indene-4,7-diol is an organic compound belonging to the indene family It is characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, with hydroxyl groups attached at the 4th and 7th positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol typically involves the hydrogenation of indene derivatives. One common method includes the catalytic hydrogenation of 1-Methylindene in the presence of a palladium catalyst under controlled temperature and pressure conditions . The reaction proceeds smoothly, yielding the desired dihydro compound with high selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-4,7-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., bromine), Friedel-Crafts catalysts (e.g., aluminum chloride)

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of fully saturated hydrocarbons

    Substitution: Formation of halogenated or alkylated derivatives

Mechanism of Action

The mechanism of action of 1-Methyl-2,3-dihydro-1H-indene-4,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with various biological molecules. This interaction can modulate enzymatic activities and influence cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

19660-85-6

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

1-methyl-2,3-dihydro-1H-indene-4,7-diol

InChI

InChI=1S/C10H12O2/c1-6-2-3-7-8(11)4-5-9(12)10(6)7/h4-6,11-12H,2-3H2,1H3

InChI Key

IYHCRXBWKIDLGE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C=CC(=C12)O)O

Origin of Product

United States

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